3-[(4-Nitrobenzyl)oxy]benzaldehyde 3-[(4-Nitrobenzyl)oxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 247089-42-5
VCID: VC21330344
InChI: InChI=1S/C14H11NO4/c16-9-12-2-1-3-14(8-12)19-10-11-4-6-13(7-5-11)15(17)18/h1-9H,10H2
SMILES: C1=CC(=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C=O
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol

3-[(4-Nitrobenzyl)oxy]benzaldehyde

CAS No.: 247089-42-5

Cat. No.: VC21330344

Molecular Formula: C14H11NO4

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Nitrobenzyl)oxy]benzaldehyde - 247089-42-5

Specification

CAS No. 247089-42-5
Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
IUPAC Name 3-[(4-nitrophenyl)methoxy]benzaldehyde
Standard InChI InChI=1S/C14H11NO4/c16-9-12-2-1-3-14(8-12)19-10-11-4-6-13(7-5-11)15(17)18/h1-9H,10H2
Standard InChI Key GMZGJTDCLVLLQA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C=O
Canonical SMILES C1=CC(=CC(=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C=O

Introduction

Chemical Structure and Properties

3-[(4-Nitrobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C₁₄H₁₁NO₄. Its structure consists of a benzaldehyde core with a 4-nitrobenzyl group attached via an oxygen atom at the meta position of the benzaldehyde ring. This specific positioning of functional groups contributes to its chemical reactivity and potential applications in organic synthesis.

The compound's IUPAC name is 3-[(4-nitrophenyl)methoxy]benzaldehyde, which precisely describes its structural arrangement. The chemical features a benzaldehyde group at one end and a nitro group at the para position of the second benzene ring, connected through a methoxy bridge.

Chemical Identifiers and Physical Properties

The following table presents the key identifiers and physical properties of 3-[(4-Nitrobenzyl)oxy]benzaldehyde:

PropertyValue
CAS Number247089-42-5
Molecular FormulaC₁₄H₁₁NO₄
Molecular Weight257.24 g/mol
IUPAC Name3-[(4-nitrophenyl)methoxy]benzaldehyde
Standard InChIInChI=1S/C14H11NO4/c16-9-12-2-1-3-14(8-12)19-10-11-4-6-13(7-5-11)15(17)18/h1-9H,10H2
Standard InChIKeyGMZGJTDCLVLLQA-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)OCC2=CC=C(C=C2)N+[O-])C=O
PubChem Compound ID309175

Applications in Scientific Research

3-[(4-Nitrobenzyl)oxy]benzaldehyde has applications in various scientific research fields, including chemistry and biology. Its unique structural features make it valuable for specific research applications.

Building Block in Organic Synthesis

One of the primary applications of 3-[(4-Nitrobenzyl)oxy]benzaldehyde is as a building block for the synthesis of more complex molecules. The aldehyde functional group provides a reactive site for various condensation reactions, making this compound valuable in constructing larger molecular architectures.

Potential synthetic applications include:

  • Aldol condensations

  • Schiff base formations

  • Reductive amination reactions

  • Wittig reactions

  • Grignard reactions

These reactions can lead to the formation of compounds with potential applications in materials science, medicinal chemistry, and other research areas.

Reagent in Organic Transformations

As a reagent in organic synthesis, 3-[(4-Nitrobenzyl)oxy]benzaldehyde can participate in various transformations. The nitro group can undergo reduction to form an amine, which further expands the chemical diversity accessible from this starting material. Additionally, the benzyl ether linkage can be cleaved under specific conditions, making this compound useful in protection-deprotection strategies in multi-step syntheses.

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